Cas no 2172147-69-0 (5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride)

5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by its phenyl and ethyl substituents on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of sulfonamide-based inhibitors or covalent probes due to the electrophilic nature of the sulfonyl fluoride group. Its stability under ambient conditions and selective reactivity with nucleophiles, such as serine residues in enzymes, make it valuable for chemical biology and medicinal chemistry applications. The ethyl and phenyl groups may further modulate solubility and steric properties, enhancing its utility in targeted modifications. Suitable for controlled functionalization in complex molecular systems.
5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride structure
2172147-69-0 structure
Product Name:5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride
CAS No:2172147-69-0
MF:C14H13FO2S
MW:264.315226316452
CID:5791197
PubChem ID:165871032
Update Time:2025-06-09

5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-2-phenylbenzene-1-sulfonyl fluoride
    • 2172147-69-0
    • EN300-1457840
    • 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride
    • Inchi: 1S/C14H13FO2S/c1-2-11-8-9-13(12-6-4-3-5-7-12)14(10-11)18(15,16)17/h3-10H,2H2,1H3
    • InChI Key: WQFUIVWBSITWRP-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1C1C=CC=CC=1)CC)(=O)(=O)F

Computed Properties

  • Exact Mass: 264.06202899g/mol
  • Monoisotopic Mass: 264.06202899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride

Introduction to 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride (CAS No. 2172147-69-0)

5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride (CAS No. 2172147-69-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in organic synthesis and drug development.

The chemical structure of 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride consists of a benzene ring substituted with an ethyl group at the 5-position and a phenyl group at the 2-position, with a sulfonyl fluoride functional group attached to the 1-position. The sulfonyl fluoride moiety is a key feature that imparts specific reactivity and functionality to the molecule, making it valuable in various chemical reactions and transformations.

In the realm of pharmaceutical research, 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride has shown promise as a building block for the synthesis of novel drug candidates. Sulfonyl fluorides are known for their ability to form stable covalent bonds with target proteins, which can be leveraged in the design of irreversible inhibitors. This property is particularly useful in the development of drugs targeting enzymes involved in disease pathways, such as kinases and proteases.

Recent studies have explored the use of 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride in the synthesis of small molecules with potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of sulfonyl fluoride derivatives using this compound as a starting material. These derivatives exhibited potent inhibitory activity against specific kinases, suggesting their potential as lead compounds for further drug development.

Beyond pharmaceutical applications, 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride has also found utility in materials science. The unique electronic properties of sulfonyl fluorides make them suitable for use in the synthesis of functional materials, such as polymers and coatings. Research in this area has focused on developing materials with enhanced stability, durability, and performance characteristics.

The synthetic versatility of 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride is another factor contributing to its growing importance. Various methods have been developed for its preparation, including electrophilic aromatic substitution reactions and transition metal-catalyzed coupling reactions. These synthetic routes allow for the efficient production of this compound on both laboratory and industrial scales.

In terms of safety and handling, it is important to note that while 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride is not classified as a hazardous material under current regulations, it should be handled with care due to its reactivity. Proper personal protective equipment (PPE) should be used when working with this compound to ensure safety.

The future prospects for 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride are promising. Ongoing research continues to uncover new applications and potential uses for this compound. As our understanding of its properties and behavior deepens, it is likely that we will see even more innovative applications in both pharmaceutical and materials science.

In conclusion, 5-Ethyl-2-phenylbenzene-1-sulfonyl fluoride (CAS No. 2172147-69-0) is a versatile and promising compound with a wide range of potential applications. Its unique chemical structure and reactivity make it an attractive candidate for further research and development in various scientific fields.

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